
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Psychotropic Potential
A novel series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds display psychotropic activity, with certain derivatives showing promising antidepressant-like and anxiolytic-like effects in mouse models, highlighting their potential as new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-Inflammatory Properties
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic and anti-inflammatory properties. These compounds have been identified as a new class of analgesic and anti-inflammatory agents, with some showing greater efficacy than acetylic acid in in vivo models, suggesting their potential for further pharmacological evaluation (Zygmunt et al., 2015).
Antioxidant Activity and DNA Cleavage
A microwave-assisted protocol for synthesizing coumarin-purine hybrids has been developed, offering an efficient method for creating 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives. These compounds have shown notable in vitro antioxidant activity and DNA cleavage capabilities, with specific derivatives demonstrating exceptional DPPH scavenging activity. This suggests their potential use in the development of antioxidant agents and in the study of DNA interaction mechanisms (Mangasuli et al., 2019).
Metal Complex Formation
Studies have explored the formation of metal complexes with 6-pyrazolylpurine and other purine derivatives, focusing on their potential for creating metal-mediated base pairs in nucleic acids. This research provides insight into the structural aspects of metal interaction with purine bases, offering a foundation for further investigations into metal-mediated molecular recognition and the development of novel biomolecular structures (Sinha et al., 2015).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-5-8-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-9-6-11(2)7-10-20/h11H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRVLDJYDSMKSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
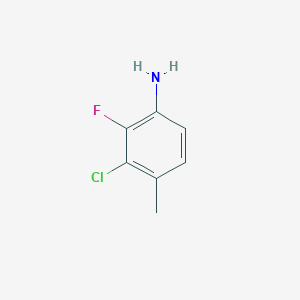
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2361997.png)
![3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2362001.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2362004.png)
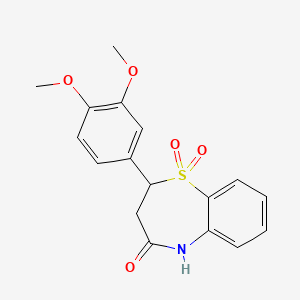
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)
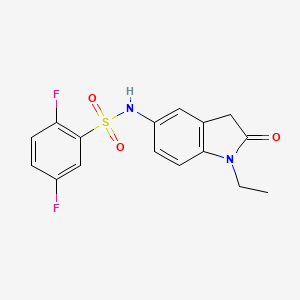
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2362010.png)
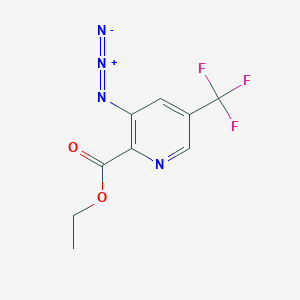

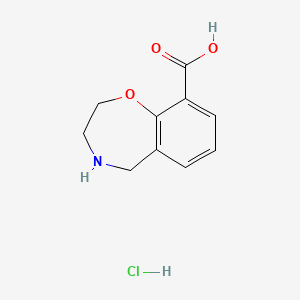
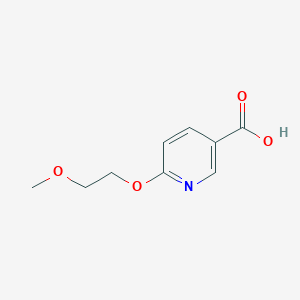
![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
